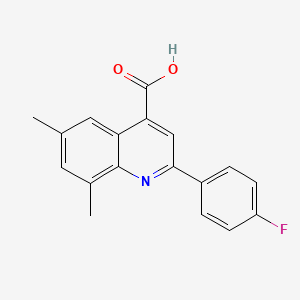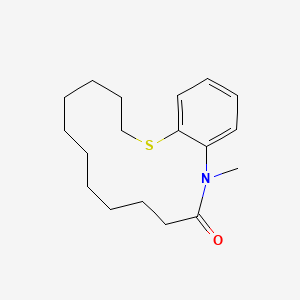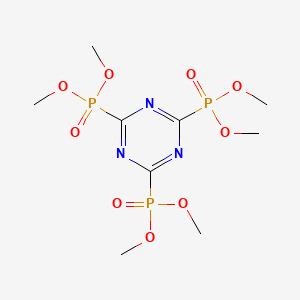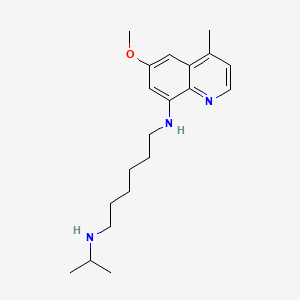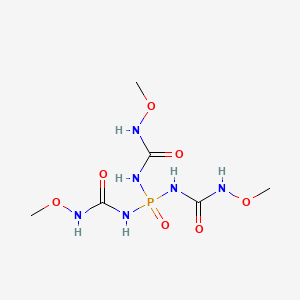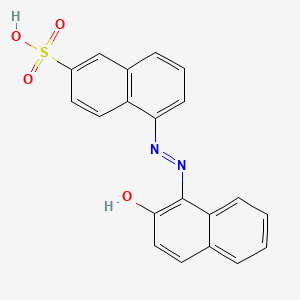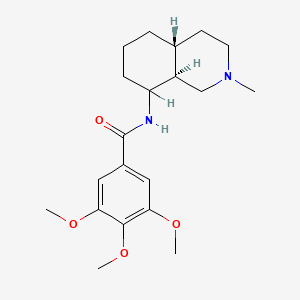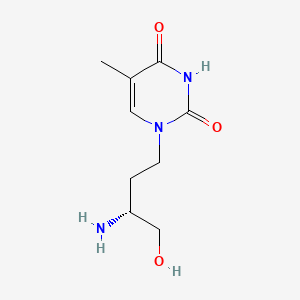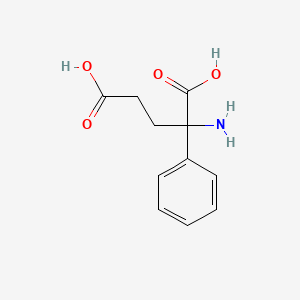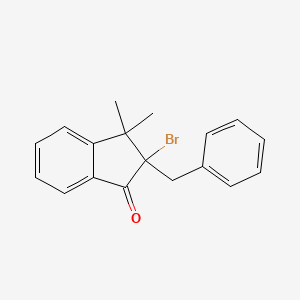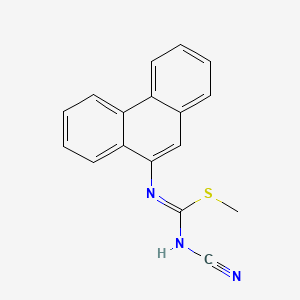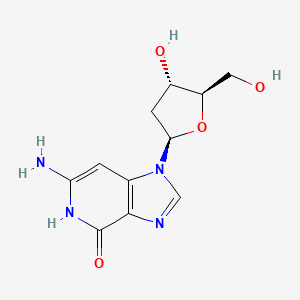
3-Deaza-2'-deoxyguanosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Deaza-2’-deoxyguanosine is a modified nucleoside analog where the nitrogen atom at the third position of the guanine base is replaced by a carbon atom. This alteration results in significant changes in its chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Deaza-2’-deoxyguanosine typically involves multiple steps, starting from commercially available starting materialsThe final steps often involve deprotection and purification .
Industrial Production Methods: Industrial production of 3-Deaza-2’-deoxyguanosine may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated synthesizers and high-throughput purification techniques to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: 3-Deaza-2’-deoxyguanosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on the deazaguanine base.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the deazaguanine base.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Nucleophilic reagents like amines and thiols can be used under mild conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of 3-deaza-2’-deoxyxanthosine, while substitution reactions can introduce various functional groups onto the deazaguanine base .
Aplicaciones Científicas De Investigación
3-Deaza-2’-deoxyguanosine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of modified oligonucleotides and nucleic acid analogs.
Biology: The compound is used in studies of DNA and RNA structure and function, particularly in understanding the role of guanine in nucleic acid stability and recognition.
Medicine: 3-Deaza-2’-deoxyguanosine has shown potential as an antiviral and anticancer agent. It is being investigated for its ability to inhibit viral replication and induce apoptosis in cancer cells.
Industry: The compound is used in the development of diagnostic tools and therapeutic agents.
Mecanismo De Acción
The mechanism of action of 3-Deaza-2’-deoxyguanosine involves its incorporation into DNA or RNA, where it can disrupt normal base pairing and nucleic acid function. This disruption can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The compound targets specific enzymes and pathways involved in nucleic acid metabolism, making it a valuable tool in medicinal chemistry .
Comparación Con Compuestos Similares
2’-Deoxyguanosine: The natural nucleoside analog with a nitrogen atom at the third position.
7-Deaza-2’-deoxyguanosine: Another modified nucleoside with a nitrogen atom replaced at the seventh position.
8-Aza-7-deaza-2’-deoxyguanosine: A compound with modifications at both the seventh and eighth positions.
Uniqueness: 3-Deaza-2’-deoxyguanosine is unique due to the specific replacement of the nitrogen atom at the third position, which significantly alters its chemical and biological properties. This modification enhances its stability and makes it a valuable tool in various scientific and medical applications .
Propiedades
Número CAS |
87202-41-3 |
|---|---|
Fórmula molecular |
C11H14N4O4 |
Peso molecular |
266.25 g/mol |
Nombre IUPAC |
6-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-imidazo[4,5-c]pyridin-4-one |
InChI |
InChI=1S/C11H14N4O4/c12-8-1-5-10(11(18)14-8)13-4-15(5)9-2-6(17)7(3-16)19-9/h1,4,6-7,9,16-17H,2-3H2,(H3,12,14,18)/t6-,7+,9+/m0/s1 |
Clave InChI |
CZFUQKNOFZPABS-LKEWCRSYSA-N |
SMILES isomérico |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2C=C(NC3=O)N)CO)O |
SMILES canónico |
C1C(C(OC1N2C=NC3=C2C=C(NC3=O)N)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


